molecular formula C28H43NO4 B14240262 2-Oxo-2H-1-benzopyran-7-yl octadecylcarbamate CAS No. 501915-14-6

2-Oxo-2H-1-benzopyran-7-yl octadecylcarbamate

Katalognummer: B14240262
CAS-Nummer: 501915-14-6
Molekulargewicht: 457.6 g/mol
InChI-Schlüssel: XOOQEZOUALUGHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2H-1-benzopyran-7-yl octadecylcarbamate typically involves the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Attachment of the Octadecylcarbamate Group: The octadecylcarbamate group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the benzopyran derivative with octadecyl isocyanate under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-2H-1-benzopyran-7-yl octadecylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines or alkoxides can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-Oxo-2H-1-benzopyran-7-yl octadecylcarbamate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as UV absorbers.

Wirkmechanismus

The mechanism of action of 2-Oxo-2H-1-benzopyran-7-yl octadecylcarbamate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Oxo-2H-1-benzopyran-7-ylboronic Acid: Known for its use in biochemistry and organic chemistry.

    Baicalin: A flavonoid with anti-inflammatory and antioxidant properties.

    Auraptene: A coumarin derivative with potential anticancer activity.

Uniqueness

2-Oxo-2H-1-benzopyran-7-yl octadecylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its long octadecyl chain enhances its lipophilicity, making it suitable for applications in lipid environments and potentially improving its bioavailability.

Eigenschaften

CAS-Nummer

501915-14-6

Molekularformel

C28H43NO4

Molekulargewicht

457.6 g/mol

IUPAC-Name

(2-oxochromen-7-yl) N-octadecylcarbamate

InChI

InChI=1S/C28H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-29-28(31)32-25-20-18-24-19-21-27(30)33-26(24)23-25/h18-21,23H,2-17,22H2,1H3,(H,29,31)

InChI-Schlüssel

XOOQEZOUALUGHP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.